molecular formula C18H19NO B14179707 Mukoenine A CAS No. 155519-81-6

Mukoenine A

Cat. No.: B14179707
CAS No.: 155519-81-6
M. Wt: 265.3 g/mol
InChI Key: PURITTXNCHNYEP-UHFFFAOYSA-N
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Description

. This compound is part of a group of naturally occurring alkaloids that have shown various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Mukoenine A involves a seven-step sequence. The key step in this synthesis is the construction of the carbazole framework through the electrocyclization of a 6π-electron system, which includes an allene intermediate . The synthesis also involves selenoetherification of the o-allylic phenol moiety to construct the pyran ring .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Mukoenine A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Mukoenine A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways . The exact molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Mukoenine B
  • Mukoenine C
  • Murrastifoline-F
  • Bis-2-hydroxy-3-methylcarbazole
  • Bismahanine
  • Bikoeniquinone-A
  • Bismurrayaquinone-A

Uniqueness

Mukoenine A is unique due to its specific carbazole framework and the presence of a prenyl group, which contributes to its distinct biological activities and chemical reactivity .

Properties

CAS No.

155519-81-6

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3-methyl-1-(3-methylbut-2-enyl)-9H-carbazol-2-ol

InChI

InChI=1S/C18H19NO/c1-11(2)8-9-14-17-15(10-12(3)18(14)20)13-6-4-5-7-16(13)19-17/h4-8,10,19-20H,9H2,1-3H3

InChI Key

PURITTXNCHNYEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)CC=C(C)C)NC3=CC=CC=C32

melting_point

106 °C

physical_description

Solid

Origin of Product

United States

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